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Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

Cat. No.: B1312419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Tetrahydrogeraniol (also known as 3,7-dimethyloctan-1-ol). The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), provides detailed experimental protocols, and illustrates the analytical workflow.

Chemical Structure and Properties
IUPAC Name: 3,7-dimethyloctan-1-ol

Synonyms: Tetrahydrogeraniol, Dihydrocitronellol

CAS Number: 106-21-8

Molecular Formula: C₁₀H₂₂O

Molecular Weight: 158.29 g/mol

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Tetrahydrogeraniol.
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Table 1: ¹H NMR Spectroscopic Data for (S)-3,7-
Dimethyloctan-1-ol in CDCl₃[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.59-3.70 m 2H H-1

1.43-1.62 m 4H H-2, H-6

1.32-1.39 m 1H H-3

1.18-1.30 m 3H H-4, H-5

1.06-1.16 m 3H H-7, CH₃-10

0.83-0.87 m 9H CH₃-8, CH₃-9, CH₃-11

Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

Table 2: ¹³C NMR Spectroscopic Data for (S)-3,7-
Dimethyloctan-1-ol in CDCl₃[1]

Chemical Shift (δ) ppm Assignment

61.19 C-1

39.96 C-2

39.23 C-3

37.35 C-5

29.49 C-4

27.93 C-7

24.65 C-6

22.66 C-9 or C-10

22.55 C-9 or C-10

19.60 C-8
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Note: Assignments are based on the structure of (S)-3,7-dimethyloctan-1-ol.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2955, 2925, 2870 Strong C-H stretch (alkane)

~1465 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

~1058 Strong C-O stretch (primary alcohol)

Note: Data is interpreted from the NIST IR spectrum of 3,7-dimethyl-1-octanol and typical IR

absorption ranges for alcohols.

Table 4: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

43 999 [C₃H₇]⁺

56 997 [C₄H₈]⁺

55 898 [C₄H₇]⁺

41 793 [C₃H₅]⁺

70 764 [C₅H₁₀]⁺

Note: Data corresponds to Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of Tetrahydrogeraniol.
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Methodology:

Sample Preparation: A sample of neat (undiluted) liquid Tetrahydrogeraniol (approximately

0.5 mL) is placed into a 5mm NMR tube.[1] Alternatively, for higher resolution or when using

high-field instruments, a dilute solution is prepared by dissolving approximately 5-10 mg of

the compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is

used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Data is typically acquired over a spectral width of 0-12 ppm.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for

each unique carbon atom.

Data is typically acquired over a spectral width of 0-220 ppm.

A larger number of scans is required due to the low natural abundance of ¹³C (typically 128

scans or more).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The

resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are

referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16

ppm for ¹³C).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Tetrahydrogeraniol.

Methodology:

Sample Preparation (Neat Liquid Film):

One drop of liquid Tetrahydrogeraniol is placed on the surface of a polished salt plate (e.g.,

NaCl or KBr).[2][3]

A second salt plate is carefully placed on top to create a thin, uniform liquid film between

the plates.[2][3]

The plates are then mounted in the spectrometer's sample holder.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean salt plates) is

recorded.

The sample is placed in the instrument, and the sample spectrum is recorded.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[4]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Tetrahydrogeraniol.

Methodology:
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Sample Preparation: A dilute solution of Tetrahydrogeraniol is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography (GC) Conditions:

Injection: 1 µL of the prepared sample is injected into the GC inlet.

Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Temperature Program: A temperature gradient is used to separate the components of the

sample. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C

at a rate of 10°C/minute.

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used.

Scan Range: The mass spectrum is scanned over a range of m/z 40-400.

Data Analysis: The mass spectrum corresponding to the GC peak of Tetrahydrogeraniol is

analyzed to identify the molecular ion (if present) and the major fragment ions.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the spectroscopic analysis.
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Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical sample.
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Diagram 2: Logical Relationships in Spectral Interpretation
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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